Product packaging for N-Dihydrocinnamoylaminocaproic Acid(Cat. No.:CAS No. 178622-38-3)

N-Dihydrocinnamoylaminocaproic Acid

Cat. No.: B018210
CAS No.: 178622-38-3
M. Wt: 263.33 g/mol
InChI Key: ZIHJXSNRVVFXCZ-UHFFFAOYSA-N
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Description

N-Dihydrocinnamoylaminocaproic Acid is a chemical derivative of aminocaproic acid (EACA), designed for life science research applications. As a modified lysine analog, it is hypothesized to function as an antifibrinolytic agent by competitively inhibiting the lysine-binding sites of plasminogen, thereby preventing its activation to plasmin and the subsequent degradation of fibrin clots[a]. This potential mechanism of action makes it a compound of interest for investigating pathways related to hemostasis and fibrinolysis. Researchers can utilize this reagent to explore a wide range of scientific questions, including the modulation of excessive bleeding processes, the stabilization of fibrin matrices in in vitro models, and the study of serine protease inhibition. It is supplied with guaranteed high purity and stability for reliable, reproducible experimental results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO3 B018210 N-Dihydrocinnamoylaminocaproic Acid CAS No. 178622-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-phenylpropanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(11-10-13-7-3-1-4-8-13)16-12-6-2-5-9-15(18)19/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHJXSNRVVFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404408
Record name 6-(3-phenylpropanoylamino)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178622-38-3
Record name 6-(3-phenylpropanoylamino)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N Dihydrocinnamoylaminocaproic Acid

Established and Novel Synthesis Pathways for N-Dihydrocinnamoylaminocaproic Acid

The creation of this compound hinges on the successful formation of a stable amide linkage. This is typically achieved through classical chemical methods, although enzymatic pathways are emerging as a greener alternative.

Amide Bond Formation Strategies in this compound Synthesis

The reaction between the carboxylic acid group of dihydrocinnamic acid and the primary amine of 6-aminocaproic acid is central to the synthesis. This requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Chemical Synthesis: A prevalent strategy involves converting the carboxylic acid into a more reactive species. Common methods include:

Acyl Chloride Method: Dihydrocinnamic acid is treated with a chlorinating agent, like thionyl chloride, to form dihydrocinnamoyl chloride. This highly reactive acyl chloride is then introduced to 6-aminocaproic acid, often under basic conditions (e.g., Schotten-Baumann reaction) to neutralize the HCl byproduct, yielding the final amide.

Carbodiimide (B86325) Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of 6-aminocaproic acid to form the amide bond.

Other Coupling Agents: A variety of modern coupling reagents can also be employed, often leading to higher yields and fewer side products. These include reagents like DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate), which transforms the carboxylic acid into an intermediate active ester that subsequently reacts with the amine. nih.gov

Enzymatic Synthesis: Biocatalysis offers an environmentally benign alternative to conventional chemical synthesis. nih.gov Enzymes like lipases can catalyze the formation of the amide bond, often under milder conditions. nih.govresearchgate.net This process typically involves an acyl-enzyme intermediate. researchgate.netnih.gov The carboxylic acid first reacts with the enzyme (e.g., with a serine residue in the active site) to form this intermediate, which then reacts with the amine to yield the N-acyl amino acid. researchgate.netresearchgate.net

Table 1: Comparison of Amide Bond Formation Strategies

Method Activating Agent/Catalyst Key Intermediate Advantages Disadvantages
Acyl Chloride Thionyl Chloride (SOCl₂) Acyl Chloride High reactivity, well-established Harsh reagents, potential side reactions
Carbodiimide EDC, DCC O-acylisourea Mild conditions, high efficiency Allergenic potential, urea (B33335) byproduct
Enzymatic Lipase, Acylase Acyl-enzyme complex Green, high specificity, mild conditions Slower reaction rates, enzyme cost/stability

Regioselective Functionalization Approaches

Regioselectivity in the synthesis of this compound is inherently straightforward due to the distinct reactivity of the carboxylic acid and amine functional groups on the precursor molecules. The primary challenge in regioselectivity arises when synthesizing more complex derivatives where other reactive functional groups are present.

For the basic synthesis, the key is to selectively activate the carboxylic acid of dihydrocinnamic acid without affecting the amine on 6-aminocaproic acid, or vice-versa. If one were to perform a reaction on the phenyl ring of dihydrocinnamic acid first, its carboxylic acid group might be protected (e.g., as an ester) to prevent interference. Similarly, the carboxylic acid of 6-aminocaproic acid could be protected if modifications were needed on its amino group before the final amide coupling. google.com For more complex molecules, such as sialic acid which has multiple hydroxyl groups and an amide, elaborate protecting group strategies are necessary to selectively modify a single position. lu.se

Design and Synthesis of this compound Derivatives for Academic Exploration

To explore structure-activity relationships and develop new functionalities, derivatives of this compound are synthesized by modifying its three key components: the cinnamoyl group, the aminocaproic acid segment, and the terminal carboxylic acid.

Synthesis of Cinnamoyl Moiety Derivatives

Modification of the aromatic portion of the molecule often involves starting with derivatives of cinnamic acid (the unsaturated precursor to dihydrocinnamic acid) or dihydrocinnamic acid itself. Studies have shown that introducing various substituents onto the phenyl ring can significantly alter the biological properties of the resulting conjugates. researchgate.net

Modification of the Aminocaproic Acid Segment

The aminocaproic acid linker can be altered to modulate the molecule's flexibility, length, and polarity. This can be achieved by:

Varying the Chain Length: Using different ω-amino acids (e.g., aminobutyric acid, aminovaleric acid, or longer chains like 11-aminoundecanoic acid) in the initial synthesis. mdpi.com

Introducing Functionality: Employing amino acid segments that contain other functional groups, such as hydroxyl groups or additional branching.

Using Different Amino Acids: Replacing 6-aminocaproic acid with other natural or unnatural amino acids to create a diverse library of compounds. nih.gov The synthesis of various N-(purin-6-yl)amino acids has been achieved by reacting 6-chloropurine (B14466) with the corresponding omega-amino acids. mdpi.com

Preparation of Reactive Esters for Bioconjugation (e.g., N-Hydroxysuccinimide Ester)

For applications in chemical biology and diagnostics, the terminal carboxylic acid of this compound can be activated to facilitate covalent attachment to biomolecules, a process known as bioconjugation. nih.gov The most common method is the synthesis of an N-Hydroxysuccinimide (NHS) ester. rsc.org

Synthesis of NHS Esters: The carboxylic acid is reacted with N-Hydroxysuccinimide in the presence of a coupling agent, typically a carbodiimide like DCC or EDC. researchgate.net This creates a stable, yet reactive, ester that is particularly effective for labeling proteins. The NHS ester reacts efficiently with primary amino groups, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond. rsc.orgyoutube.com The reaction proceeds readily at neutral to slightly alkaline pH (pH 7-9). youtube.com

Recently, alternative methods for creating NHS esters that avoid carbodiimides have been developed, for example, using a combination of triphenylphosphine (B44618) and iodine. nih.govorganic-chemistry.org These activated esters are crucial tools for attaching the dihydrocinnamoylaminocaproic acid moiety to proteins, surfaces, or other molecules for academic study. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of N-acyl amino acids, including this compound, is an area of growing interest aimed at reducing the environmental impact of chemical processes. uni-duesseldorf.denih.gov Traditional methods, such as the Schotten-Baumann reaction which often uses acyl chlorides, can generate hazardous waste and utilize harsh reagents. uni-duesseldorf.de Green chemistry seeks to address these issues through several key strategies.

One significant approach is the use of biocatalysis. Enzymes like aminoacylases and lipases are being explored as catalysts for the N-acylation of amino acids. nih.govrsc.org These enzymatic methods offer high selectivity and operate under mild reaction conditions, often in aqueous media, thereby reducing the need for volatile organic solvents. nih.gov The enzymatic synthesis of N-acyl amino acids can proceed via direct condensation or through ester-amide interconversion, providing alternative pathways that avoid the use of toxic chlorinating agents. nih.gov

Another green strategy involves the development of one-pot syntheses and the use of more environmentally benign reagents and solvents. For instance, research into the synthesis of 6-aminohexanoic acid, a key precursor, has explored biocatalytic routes starting from cyclohexane, presenting a greener alternative to traditional chemical synthesis. nih.gov Furthermore, the use of water as a solvent, where feasible, and the development of catalytic methods that minimize waste generation are central tenets of green chemistry applicable to the synthesis of this compound. The goal is to develop processes with a lower Process Mass Intensity (PMI), a metric that quantifies the amount of waste generated relative to the weight of the product. researchgate.net

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Use of Renewable Feedstocks Biocatalytic synthesis of 6-aminohexanoic acid from renewable sources.Reduced reliance on petrochemicals.
Catalysis Employment of enzymes (e.g., lipases, aminoacylases) for the acylation step. nih.govHigh selectivity, mild reaction conditions, reduced byproducts.
Benign Solvents Use of water or other green solvents in place of traditional organic solvents.Reduced environmental impact and worker exposure to hazardous materials.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimization of waste.
One-Pot Synthesis Combining multiple reaction steps into a single pot to reduce solvent use, energy consumption, and purification steps. nih.govIncreased efficiency and reduced waste.

Biochemical Interactions and Metabolic Pathways of N Dihydrocinnamoylaminocaproic Acid

Theoretical and Experimental Investigations of N-Dihydrocinnamoylaminocaproic Acid Metabolism

The metabolism of this compound is anticipated to primarily involve the cleavage of its amide bond, liberating its two main components: the dihydrocinnamoyl moiety and the aminocaproic acid moiety.

The central metabolic process for N-acyl amino acids is the hydrolysis of the amide bond that links the fatty acid and the amino acid. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as amidases or hydrolases. One of the most studied enzymes in this context is Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.net FAAH is known to hydrolyze a variety of N-acyl amides, including the endocannabinoid anandamide (B1667382) and other N-acyl amino acids. nih.govresearchgate.net It is plausible that FAAH or other similar hydrolases could recognize this compound as a substrate, catalyzing its breakdown.

The general reaction for this hydrolysis is as follows:

This compound + H₂O → Dihydrocinnamic Acid + 6-Aminocaproic Acid

This enzymatic hydrolysis is a key regulatory step, controlling the levels and activity of N-acyl amino acids in biological systems. researchgate.net The efficiency of this hydrolysis can vary depending on the specific structures of the acyl and amino acid components. nih.gov

Following the initial hydrolysis, the resulting dihydrocinnamoyl and aminocaproic acid moieties would enter their respective metabolic pathways.

Dihydrocinnamoyl Moiety (3-Phenylpropanoic Acid): This aromatic carboxylic acid is expected to undergo further metabolism. The metabolic pathways for similar aromatic compounds typically involve oxidation of the phenyl ring (hydroxylation) and/or beta-oxidation of the propanoic acid side chain. These modifications increase water solubility and facilitate excretion.

Aminocaproic Moiety (6-Aminocaproic Acid): 6-Aminocaproic acid is a known compound with established metabolic routes. A significant portion of it is excreted unchanged in the urine. However, a smaller fraction can be metabolized, primarily through oxidation, to form adipic acid. biosynth.com

Enzyme Interaction Studies of this compound and its Derivatives

The substrate specificity of enzymes like FAAH is a critical area of research. Studies have shown that FAAH can hydrolyze a range of N-acyl amino acids, but the efficiency of this process (enzyme kinetics) is influenced by the nature of both the acyl chain and the amino acid. nih.govresearchgate.net For instance, the length and saturation of the fatty acid, as well as the type of amino acid, can affect the binding affinity to the enzyme's active site and the rate of catalysis. It is hypothesized that the dihydrocinnamoyl group of this compound would influence its recognition and processing by such enzymes.

Kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), would be crucial for characterizing the interaction of this compound with a specific hydrolase. A low K_m would suggest a high affinity of the enzyme for this substrate.

N-acyl amino acids have been shown to act not only as substrates but also as inhibitors or modulators of various enzymes. researchgate.net For example, some N-acyl amino acids can competitively inhibit FAAH, meaning they compete with other substrates for binding to the active site. researchgate.net It is conceivable that this compound or its derivatives could exhibit inhibitory activity against FAAH or other enzymes involved in lipid metabolism. Such inhibition could lead to an accumulation of other endogenous N-acyl amides, with potential physiological consequences.

Conversely, in some contexts, metabolites can activate enzymes. However, there is currently no evidence to suggest that this compound would act as an enzyme activator.

Integration with Broader Metabolic Networks in in vitro Systems

The metabolism of this compound would be integrated into the broader metabolic network of the cell. In in vitro systems, such as liver microsomes or hepatocytes, the compound would be exposed to a wide array of metabolic enzymes. frontiersin.orgnuvisan.com

Upon hydrolysis, the liberated dihydrocinnamic acid and 6-aminocaproic acid would enter the pool of cellular carboxylic acids and amino acids, respectively. Dihydrocinnamic acid could potentially be activated to its Coenzyme A (CoA) thioester, a common step for carboxylic acids entering catabolic or anabolic pathways. 6-Aminocaproic acid could be utilized in various cellular processes or be transported out of the cell for excretion.

The study of such integration in in vitro systems allows for the identification of the primary metabolic pathways and the enzymes involved. frontiersin.orgnuvisan.com Techniques like mass spectrometry are used to track the appearance of metabolites over time, providing a comprehensive picture of the compound's metabolic fate. nih.gov

Influence on Amino Acid Metabolic Pathways

Direct research on the influence of this compound on amino acid metabolic pathways is not available. However, we can speculate on the metabolic fate of the 6-aminocaproic acid portion of the molecule following its potential cleavage.

6-Aminocaproic acid is a known metabolite. Studies on its metabolism indicate that a significant portion is excreted unchanged in the urine. nih.govdrugbank.comamericanregent.com A smaller fraction undergoes metabolism to adipic acid. nih.govdrugbank.comamericanregent.com In certain microorganisms, 6-aminocaproic acid can be converted to adipate (B1204190) semialdehyde by 6-aminohexanoate (B3152083) aminotransferase, which is then oxidized to adipate by adipate semialdehyde dehydrogenase. nih.gov

Table 1: Potential Metabolic Products of the 6-Aminocaproic Acid Moiety

PrecursorMetabolic ProductKey Enzymes (Putative)
6-Aminocaproic AcidAdipic AcidAminotransferase, Aldehyde Dehydrogenase

It is important to note that the presence and activity of these enzymes in human tissues for this specific purpose have not been fully elucidated in the context of this compound metabolism.

Impact on Fatty Acid Metabolic Pathways

There is no direct evidence to suggest how this compound impacts fatty acid metabolic pathways. The dihydrocinnamoyl moiety, if cleaved from the parent compound, would likely enter xenobiotic metabolism pathways.

Studies on structurally similar compounds, such as dihydrocaffeic acid, show that they undergo rapid metabolism in the liver and intestinal cells. nih.gov This metabolism typically involves conjugation reactions such as glucuronidation and sulfation, as well as methylation of the hydroxyl groups on the phenyl ring. nih.gov It is plausible that the dihydrocinnamoyl moiety of this compound would undergo similar phase II metabolic reactions to facilitate its excretion.

The enzymes responsible for the initial cleavage of the amide bond in this compound are unknown. However, a class of enzymes known as N-acyl-amino acid hydrolases or amidases could potentially catalyze this reaction. For example, fatty acid amide hydrolase (FAAH) is known to hydrolyze a variety of N-acyl amides. nih.govwikipedia.org

Table 2: Potential Metabolic Reactions of the Dihydrocinnamoyl Moiety

Metabolic ReactionPotential MetabolitesKey Enzyme Families (Putative)
HydroxylationHydroxylated Dihydrocinnamoyl derivativesCytochrome P450 monooxygenases
GlucuronidationDihydrocinnamoyl-glucuronideUDP-glucuronosyltransferases (UGTs)
SulfationDihydrocinnamoyl-sulfateSulfotransferases (SULTs)

Further research is required to determine if this compound or its metabolites interact with key enzymes of fatty acid synthesis or oxidation, such as acetyl-CoA carboxylase or carnitine palmitoyltransferase.

Cellular Uptake and Intracellular Localization Mechanisms of N Dihydrocinnamoylaminocaproic Acid

Elucidation of Cellular Uptake Mechanisms for N-Dihydrocinnamoylaminocaproic Acid in Model Systems

The entry of small molecules into cells is a complex process that can occur through various mechanisms. For this compound, it is hypothesized that a combination of passive diffusion and carrier-mediated transport facilitates its uptake, with the potential for endocytic pathways to also play a role under certain conditions.

Due to its molecular structure, which includes both hydrophobic (dihydrocinnamoyl) and hydrophilic (aminocaproic acid) moieties, this compound is expected to have some ability to passively diffuse across the lipid bilayer of the cell membrane. The rate of this diffusion would be influenced by its lipophilicity and the concentration gradient across the membrane. While direct studies quantifying the passive diffusion of TSC are limited, the general characteristics of similar small molecule HDAC inhibitors suggest that this is a viable, albeit potentially inefficient, route of entry.

Carrier-mediated transport is a more efficient mechanism for cellular uptake that involves specific transporter proteins embedded in the cell membrane. abdn.ac.uk Given the structural components of this compound, several types of transporters are plausible candidates for its uptake.

Amino Acid Transporters: The aminocaproic acid portion of the molecule resembles natural amino acids, suggesting that it could be a substrate for amino acid transporters. nih.gov For instance, the L-type amino acid transporter 1 (LAT1) is known to transport a variety of amino acid-related compounds and drugs. nih.govnih.gov

Fatty Acid Transporters: The dihydrocinnamoyl group is a fatty acid-like structure. Fatty acid binding proteins (FABPs) are known to facilitate the intracellular trafficking of fatty acids and other lipids. nih.gov It is conceivable that membrane-bound fatty acid transporters could be involved in the initial uptake of this compound into the cell.

Studies on the related compound, Trichostatin A, have shown that it can affect the expression and activity of drug uptake transporters in liver cells, indicating that HDAC inhibitors can interact with these transport systems. nih.gov

Table 1: Potential Carrier-Mediated Transport Mechanisms for this compound

Transporter ClassRationale for InvolvementPotential Examples
Amino Acid TransportersStructural similarity of the aminocaproic acid moiety to amino acids.L-type amino acid transporter 1 (LAT1), ATB0,+ (SLC6A14)
Fatty Acid TransportersPresence of the fatty acid-like dihydrocinnamoyl group.Fatty Acid Transport Proteins (FATPs), CD36
Organic Anion Transporters (OATs)The carboxylic acid group imparts an anionic character.OAT1 (SLC22A6), OAT3 (SLC22A8)

Endocytosis is an energy-dependent process where the cell engulfs extracellular material. nih.govnih.gov While typically associated with larger molecules and nanoparticles, some small molecules can also be internalized through endocytic pathways, particularly if they are bound to larger carrier molecules or form aggregates. nih.govnih.gov The main endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govnih.gov Research on nucleic acid nanocapsules has demonstrated that scavenger receptor-mediated, caveolae-dependent endocytosis is a major uptake pathway for these structures. nih.govnih.gov Although direct evidence for this compound is lacking, the possibility of its involvement in endocytic uptake, especially in the context of specific cell types or experimental conditions, cannot be ruled out.

Subcellular Distribution and Compartmentalization Research

Once inside the cell, the distribution of this compound to different subcellular compartments is critical for its biological activity, particularly its function as an HDAC inhibitor, which primarily occurs in the nucleus.

Initial distribution of this compound is likely within the cytoplasm. From the cytosol, it can then be transported to various organelles. Studies on the subcellular localization of enzymes involved in sialic acid metabolism have shown that many are found in the soluble cell fraction, or cytosol. nih.govnih.gov

Given that its primary targets, histone deacetylases, are located in the nucleus, a significant accumulation of this compound is expected in this organelle. ontosight.ai The nuclear localization would be essential for it to exert its effects on histone acetylation and gene expression. nih.govnih.gov Research on Trichostatin A has shown it can restore histone acetylation at specific sites within the nucleus. nih.gov

Localization in other organelles, such as mitochondria, cannot be excluded and may contribute to other observed cellular effects.

The movement of this compound from the cytoplasm to its sites of action is a dynamic process. Intracellular trafficking can be influenced by binding to intracellular proteins and transport through nuclear pores. nih.gov

Fatty acid binding proteins (FABPs) have been identified as intracellular carriers for other lipid-like molecules, facilitating their movement through the aqueous environment of the cytosol to their sites of action or metabolism. nih.gov It is plausible that FABPs or other intracellular lipid-binding proteins could play a role in the trafficking of this compound to the nucleus. The trafficking of proteins like P-glycoprotein between the plasma membrane and intracellular compartments is known to be dependent on the cytoskeleton, suggesting that similar mechanisms could be involved in the movement of small molecules within the cell. nih.gov

Molecular Target Identification and Receptor Binding Investigations

Hypothesis Generation for Molecular Targets of N-Dihydrocinnamoylaminocaproic Acid

To begin to understand the potential biological activity of this compound, initial hypotheses regarding its molecular targets would need to be generated. This can be achieved through a combination of computational and experimental techniques.

Computational methods serve as a powerful initial screening tool. Molecular docking simulations could be performed to predict the binding orientation and affinity of this compound against a library of known protein structures, particularly those of receptors and enzymes implicated in relevant signaling pathways. Furthermore, ligand-based screening approaches could compare the structure of this compound to known ligands with established biological targets. Similarities in chemical features might suggest shared targets.

Experimentally, affinity chromatography is a robust method for identifying molecular targets. This technique would involve immobilizing this compound onto a solid support and then passing a cell lysate over this matrix. Proteins that bind to the compound would be retained and could subsequently be eluted and identified using proteomic techniques such as mass spectrometry. This unbiased approach has the potential to uncover novel and unexpected binding partners.

Receptor Binding Studies of this compound and Analogs

Once potential candidate receptors are identified, detailed binding studies would be essential to validate these interactions and quantify the binding affinity.

Direct binding of this compound to its putative receptors would be quantified using in vitro binding assays. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) and measuring the amount of bound compound. Radioligand binding assays, where a radiolabeled version of the compound or a known ligand is used, are a common and sensitive method.

Competitive binding studies would be conducted to determine if this compound binds to the same site as a known ligand for a particular receptor. In these experiments, the ability of increasing concentrations of this compound to displace a labeled known ligand from the receptor is measured. The results of these studies would provide an inhibition constant (Ki), which is a measure of the compound's binding affinity.

Allosteric Modulation and Orthosteric Binding Site Analysis

Further investigation would be required to determine the nature of the binding interaction. It would be crucial to distinguish between orthosteric binding, where the compound binds to the primary active site of the receptor, and allosteric modulation, where it binds to a secondary site to modulate the receptor's activity. Assays designed to detect changes in the binding or function of an orthosteric ligand in the presence of this compound could reveal allosteric effects.

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature, no research data or publications specifically investigating the chemical compound This compound were identified. Consequently, the requested article detailing its modulation of biochemical and cellular signaling pathways cannot be generated.

The planned exploration of this compound's impact on intracellular signaling cascades, including kinase activity and second messenger systems, could not be undertaken due to the absence of relevant studies. Similarly, information regarding its influence on gene expression, proteomic profiles, and any resulting cellular processes or phenotypes in vitro is not available in the current body of scientific literature.

Further research is required to elucidate any potential biological activities of this compound. Until such studies are conducted and published, its effects on cellular and molecular systems remain unknown.

Modulation of Biochemical and Cellular Signaling Pathways by N Dihydrocinnamoylaminocaproic Acid

Cellular Processes and Phenotypes Affected by N-Dihydrocinnamoylaminocaproic Acid in in vitro Research

Proliferation and Differentiation Studies

No research findings on the effects of this compound on cellular proliferation or differentiation are available in the public domain.

Autophagy and Apoptosis Pathway Modulation

There is no available scientific literature or research data describing the modulation of autophagy or apoptosis pathways by this compound.

Advanced Analytical and Computational Methodologies in N Dihydrocinnamoylaminocaproic Acid Research

Chromatographic and Spectrometric Techniques for N-Dihydrocinnamoylaminocaproic Acid Research

The precise separation, identification, and quantification of this compound in various matrices are accomplished through a suite of powerful analytical techniques. High-performance liquid chromatography and its ultra-high-performance counterpart are at the forefront of separation science, while mass spectrometry and nuclear magnetic resonance spectroscopy provide unparalleled structural and quantitative information.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) represent the gold standard for the separation and purification of this compound from complex mixtures. These techniques are indispensable for isolating the compound for further analysis or for quantifying its presence in biological or chemical samples.

UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures. This results in significantly improved resolution, faster analysis times, and enhanced sensitivity, making it a superior choice for demanding research applications. usm.edu The selection of the stationary phase (the column) and the mobile phase (the solvent system) is critical and is tailored to the physicochemical properties of this compound, such as its polarity and molecular weight, to achieve optimal separation. Detection is commonly performed using ultraviolet (UV) detectors, particularly when the compound possesses a chromophore, or more advanced detectors like mass spectrometers for greater specificity and sensitivity.

Table 1: Comparison of HPLC and UHPLC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure LowerHigher
Resolution GoodExcellent
Analysis Time LongerShorter
Sensitivity GoodHigher
Solvent Consumption HigherLower

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UHPLC (LC-MS), it provides highly specific detection and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the compound with high accuracy, confirming its molecular formula. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, yielding structural information that aids in its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of this compound at the atomic level. osha.gov Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This allows for the precise determination of its chemical structure. Advanced 2D NMR techniques, like COSY and HSQC, can reveal the connectivity between atoms, further solidifying the structural assignment. osha.gov Furthermore, NMR is inherently quantitative, allowing for the determination of the concentration of this compound in a sample, provided a suitable internal standard is used. osha.gov

Computational Chemistry and Molecular Modeling for this compound

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering insights that can be difficult or impossible to obtain through experimental methods alone. For this compound, these approaches can predict biological interactions and simulate its dynamic behavior, guiding further experimental investigation.

in silico Prediction of Biological Interactions

In silico methods, which are computational approaches to drug discovery and development, can be used to predict the biological interactions of this compound. nih.govfoodb.ca By utilizing software that models the three-dimensional structure of the compound, it is possible to perform molecular docking studies. These studies simulate the binding of this compound to the active sites of various proteins and enzymes. sigmaaldrich.com The results of these simulations can identify potential biological targets and provide hypotheses about the compound's mechanism of action. foodb.ca Furthermore, predictive models based on the structure-activity relationships of similar compounds can be used to estimate the likelihood of various biological activities. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of this compound over time at an atomic level. cdc.gov These simulations can model the compound's interaction with biological membranes, such as the phospholipid bilayer, revealing how it orients itself and penetrates the cell membrane. mdpi.com MD simulations can also be used to study the conformational flexibility of this compound and how its shape changes in different environments. cdc.govmdpi.com By simulating the interaction of the compound with a target protein, MD can provide a more dynamic and realistic view of the binding process compared to static docking studies, offering insights into the stability of the interaction and the key residues involved. sigmaaldrich.com

Bioinformatic and Systems Biology Approaches for Pathway Analysis

To understand the broader biological implications of this compound's activity, researchers can turn to bioinformatic and systems biology approaches. These fields integrate computational and biological data to analyze complex biological systems as a whole.

Future Research Directions and Theoretical Perspectives for N Dihydrocinnamoylaminocaproic Acid

Exploration of N-Dihydrocinnamoylaminocaproic Acid in Mechanistic Cell Biology

The study of N-acyl amino acids (NAAAs), a family of lipid signaling molecules, has rapidly expanded, revealing their roles in processes like analgesia and inflammation. nih.govscilit.com These molecules are structurally related to the endocannabinoid anandamide (B1667382) and are part of the larger endocannabinoidome. mdpi.comnih.gov Future research into this compound will likely begin by investigating its potential to modulate cellular signaling pathways known to be affected by other NAAAs.

Key research questions will revolve around identifying its molecular targets. NAAAs are known to interact with G protein-coupled receptors (GPCRs) and ion channels, though often with low affinity. nih.govnih.gov Putative pathways for NAAAs include the inhibition of fatty acid amide hydrolase (FAAH), binding to orphan receptors like GPR18, inactivating T-type calcium channels, and inhibiting glycine (B1666218) transporters such as GLYT2. nih.govresearchgate.net It is plausible that this compound could exhibit activity at one or more of these targets.

Initial mechanistic studies would involve:

Receptor Screening: Testing the binding affinity of this compound against a panel of known and orphan GPCRs.

Enzyme Inhibition Assays: Evaluating its ability to inhibit key enzymes in lipid signaling, such as FAAH.

Cell-Based Functional Assays: Assessing its impact on cellular processes like calcium signaling, inflammatory responses (e.g., cytokine production), and cell proliferation in relevant cell models.

The "dihydrocinnamoyl" moiety suggests a potential for distinct interactions compared to the more commonly studied arachidonoyl- or oleoyl-conjugated amino acids, possibly leading to unique biological activities.

Development of Advanced Probes and Tool Compounds Based on this compound Scaffold

To elucidate the biological role and molecular targets of this compound, the development of specialized chemical probes is an essential future direction. As a class, NAAAs are considered flexible tools for probing novel binding sites on membrane proteins. nih.govnih.gov

The development of advanced probes could follow several established strategies:

Affinity-Based Probes: These probes would incorporate a reactive group to covalently label the binding sites of target proteins. The N-acyl-N-alkyl sulfonamide (NASA) group is one such electrophile that can be used for ligand-directed covalent labeling of GPCRs. acs.org

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers could visualize its distribution within cells and tissues, providing insights into its uptake and subcellular localization.

Tagged Probes for Proteomics: Incorporating a tag, such as an azide (B81097) or alkyne group, allows for "click chemistry" ligation to a biotin (B1667282) reporter. acs.org This strategy enables the enrichment and subsequent identification of interacting proteins via mass spectrometry, a technique known as activity-based protein profiling (ABPP). youtube.com

These tool compounds will be indispensable for target deconvolution and for mapping the specific protein interaction networks of this compound, moving beyond hypothesized functions to concrete mechanistic understanding. youtube.com

Integration with Omics Technologies for Comprehensive Biological Understanding

A systems-level understanding of this compound requires its integration into the broader context of cellular metabolism and regulation, a task well-suited for "omics" technologies. nih.gov The discovery of many NAAAs has been propelled by the development of various omics platforms. nih.govresearchgate.net

Future research can leverage a multi-omics approach:

Lipidomics/Metabolomics: Advanced mass spectrometry (MS)-based techniques can be used to develop targeted methods for quantifying this compound and its potential metabolites in biological samples (e.g., plasma, tissues). nih.govmdpi.com Untargeted lipidomics can simultaneously profile hundreds of other lipid species, revealing how this compound perturbs the broader lipidome. mdpi.com This is crucial for understanding its biosynthetic and degradation pathways, which are currently not well understood for most NAAAs. mdpi.com

Proteomics: In conjunction with the chemical probes described in section 9.2, proteomics can identify the proteins that directly bind to or are regulated by this compound.

Transcriptomics: By analyzing changes in gene expression following treatment with the compound, researchers can identify the signaling pathways and cellular processes that are transcriptionally regulated in response to its presence.

Integrated Multi-Omics Analysis: The true power lies in integrating these datasets. For example, combining lipidomics and transcriptomics can link changes in the abundance of this compound with the expression of genes encoding metabolic enzymes or signaling receptors. oup.com This integrated approach can help build comprehensive models of its biological function and role in health and disease. nih.govmdpi.com

This comprehensive profiling will be critical for discovering novel biomarkers and understanding the systemic effects of this specific N-acyl amino acid. mdpi.comrsc.org

Theoretical Advances in Understanding Amide-Containing Bioactive Molecules

The amide bond is a cornerstone of biological chemistry, forming the backbone of proteins and being present in over 25% of pharmaceutical drugs. nih.govacsgcipr.org Its unique chemical properties, including its planar geometry and resonance stability, are fundamental to the structure and function of molecules like this compound. ajchem-a.comlibretexts.org

Future theoretical and computational research can provide deeper insights into how the structure of this compound dictates its function:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in aqueous solution or embedded within a lipid bilayer. This can predict its preferred conformations and interactions with membrane proteins. nih.govresearchgate.net

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure of the amide bond and how it influences reactivity and intermolecular interactions, such as hydrogen bonding.

Protein-Ligand Docking and Scoring: Once potential protein targets are identified, computational docking can predict the binding pose of this compound within the target's binding site. mdpi.com This can guide the design of more potent and selective analogs and help interpret experimental structure-activity relationship (SAR) data.

These computational approaches are not only predictive but also serve as powerful tools to interpret experimental data, offering a molecular-level rationale for observed biological activities and guiding future experimental design. nih.govjournalijar.com

Q & A

Q. What are the standard synthetic routes for N-Dihydrocinnamoylaminocaproic Acid, and how can purity be optimized?

this compound is typically synthesized via coupling reactions, such as using carbodiimide-based reagents (e.g., HATU) to conjugate dihydrocinnamic acid derivatives with aminocaproic acid. Critical steps include:

  • Purification : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to achieve ≥95% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 7.2–7.4 ppm for aromatic protons) and HRMS (theoretical [M+H]+^+: 264.332) .
  • Purity validation : Use UV detection at 254 nm and compare retention times against known standards .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with electrospray ionization in positive mode. Calibrate using a linear range of 1–100 ng/mL (R2^2 > 0.99) .
  • NMR Spectroscopy : Use DMSO-d6 as a solvent to resolve amine and carboxyl proton signals, ensuring no residual solvents (e.g., TFA) interfere .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 30 days to establish shelf-life .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Cytotoxicity assays : Use MTT or resazurin-based protocols on cell lines (e.g., HEK293 or HeLa) at concentrations of 10–100 μM, with 24–72 hr exposure .
  • Enzyme inhibition studies : Screen against target enzymes (e.g., proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) and measure IC50_{50} values .
  • Statistical rigor : Include triplicate biological replicates and use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional enzymatic assays) .
  • Batch variability analysis : Test multiple synthesis lots for consistency in bioactivity (e.g., ±10% IC50_{50} variation) .
  • Meta-analysis : Aggregate data from published studies (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can mechanistic studies elucidate the interaction between this compound and cellular targets?

  • Molecular docking : Use AutoDock Vina to model binding to putative targets (e.g., integrins) with a grid size of 20 × 20 × 20 Å .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips and measure binding kinetics (kon_{on}/koff_{off}) at 25°C .
  • CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What are the best practices for designing dose-response studies to minimize off-target effects?

  • Dose range : Test 5–6 log concentrations (e.g., 1 nM–100 μM) to capture full sigmoidal curves .
  • Counter-screens : Include unrelated targets (e.g., kinases) to assess selectivity .
  • Data normalization : Use vehicle controls and Z-factor scoring to ensure assay robustness (Z > 0.5) .

Methodological Considerations

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Storage conditions : Store lyophilized powder at –20°C under desiccation; avoid freeze-thaw cycles for solutions .
  • Stability indicators : Monitor color changes (yellowing indicates degradation) and confirm integrity via LC-MS every 6 months .

Q. What statistical approaches are critical for validating reproducibility in preclinical studies?

  • Power analysis : Calculate sample sizes (e.g., n ≥ 6) to achieve 80% power with α = 0.05 .
  • Blinding : Randomize treatment groups and blind analysts to reduce bias .
  • Data transparency : Share raw datasets (e.g., via Zenodo) and provide detailed protocols in supplementary materials .

Ethical and Reporting Standards

Q. How should researchers disclose potential conflicts of interest when studying proprietary derivatives?

  • Funding transparency : Declare all industry partnerships in the manuscript’s conflict of interest section .
  • Material transfer agreements (MTAs) : Specify restrictions on compound sharing in the methods .

Q. What are the ethical implications of using this compound in animal models?

  • IACUC approval : Follow ARRIVE guidelines for humane endpoints (e.g., tumor volume ≤ 1.5 cm3^3) .
  • 3Rs compliance : Use in silico or organoid models to reduce animal use where feasible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.